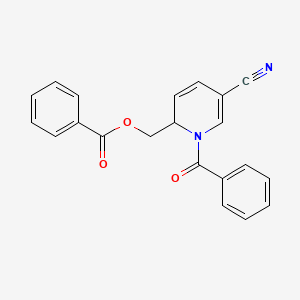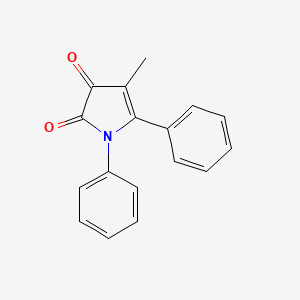
(1-Benzoyl-5-cyano-1,2-dihydropyridin-2-yl)methyl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Benzoyl-5-cyano-1,2-dihydropyridin-2-yl)methyl benzoate is a chemical compound that belongs to the class of pyridinone derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzoyl-5-cyano-1,2-dihydropyridin-2-yl)methyl benzoate typically involves the condensation of benzoyl chloride with 5-cyano-1,2-dihydropyridine, followed by esterification with benzoic acid. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
(1-Benzoyl-5-cyano-1,2-dihydropyridin-2-yl)methyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The benzoyl and benzoate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Substitution reactions often require the use of nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various substituted pyridinone derivatives, which can exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties
Wirkmechanismus
The mechanism of action of (1-Benzoyl-5-cyano-1,2-dihydropyridin-2-yl)methyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile: Known for its use as a noncompetitive AMPA receptor antagonist.
5-(2-hydroxy-4-methoxybenzoyl)-1-phenylpyridin-2(1H)-one: Exhibits anti-HBV activity.
Uniqueness
(1-Benzoyl-5-cyano-1,2-dihydropyridin-2-yl)methyl benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
58367-15-0 |
|---|---|
Molekularformel |
C21H16N2O3 |
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
(1-benzoyl-5-cyano-2H-pyridin-2-yl)methyl benzoate |
InChI |
InChI=1S/C21H16N2O3/c22-13-16-11-12-19(15-26-21(25)18-9-5-2-6-10-18)23(14-16)20(24)17-7-3-1-4-8-17/h1-12,14,19H,15H2 |
InChI-Schlüssel |
HTWMQOGIEXWPBX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)N2C=C(C=CC2COC(=O)C3=CC=CC=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-[3-(2-ethoxy-2-oxoethyl)-5-fluoro-2,4-dioxopyrimidin-1-yl]acetate](/img/structure/B14626530.png)



![n-Butyl-n-{[ethoxy(dimethyl)silyl]methyl}butan-1-amine](/img/structure/B14626547.png)
![1-Isocyanato-4-[(2-methylpropyl)sulfanyl]benzene](/img/structure/B14626555.png)








